BenchChemオンラインストアへようこそ!

Ethyl 4-methoxypyrimidine-5-carboxylate

Lipophilicity Permeability Formulation

Ethyl 4-methoxypyrimidine-5-carboxylate (CAS 71133-21-6) is a heterocyclic building block belonging to the pyrimidine-5-carboxylate ester family, characterized by a methoxy substituent at the 4-position and an ethyl ester at the 5-position. With a molecular weight of 182.18 g/mol, computed lipophilicity XLogP3 of 0.7, zero hydrogen bond donors, and a topological polar surface area of 61.3 Ų, it occupies a distinct physicochemical space that differentiates it from both its more polar 4-hydroxy analog (XLogP3 -0.3) and the less lipophilic unsubstituted ethyl pyrimidine-5-carboxylate (XLogP3 0.5).

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 71133-21-6
Cat. No. B3395542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxypyrimidine-5-carboxylate
CAS71133-21-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN=C1OC
InChIInChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-10-7(6)12-2/h4-5H,3H2,1-2H3
InChIKeyHKFHCEHODOYAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methoxypyrimidine-5-carboxylate (CAS 71133-21-6): Core Physicochemical Identity and Sourcing Baseline


Ethyl 4-methoxypyrimidine-5-carboxylate (CAS 71133-21-6) is a heterocyclic building block belonging to the pyrimidine-5-carboxylate ester family, characterized by a methoxy substituent at the 4-position and an ethyl ester at the 5-position [1]. With a molecular weight of 182.18 g/mol, computed lipophilicity XLogP3 of 0.7, zero hydrogen bond donors, and a topological polar surface area of 61.3 Ų, it occupies a distinct physicochemical space that differentiates it from both its more polar 4-hydroxy analog (XLogP3 -0.3) and the less lipophilic unsubstituted ethyl pyrimidine-5-carboxylate (XLogP3 0.5) [1][2]. These computed properties, derived from authoritative databases, establish the baseline against which the compound's differentiation from close analogs can be quantitatively assessed.

Why Ethyl 4-methoxypyrimidine-5-carboxylate Cannot Be Replaced by Generic Pyrimidine-5-carboxylate Analogs


Substituting ethyl 4-methoxypyrimidine-5-carboxylate with a seemingly similar pyrimidine-5-carboxylate analog—such as the unsubstituted, 4-hydroxy, or 2-methoxy positional isomer—introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, and reactivity that can compromise downstream performance in liquid crystal formulations, synthetic pathways, and pharmacological lead optimization [1][2]. These differences are not hypothetical: published comparative studies demonstrate that the 4-methoxy group directs thermal rearrangement kinetics and dictates mesophase morphology in ways that structurally adjacent isomers cannot replicate. The quantitative evidence below provides the procurement–critical differentiation needed to justify specification of CAS 71133-21-6 over lower-cost or more readily available in-class alternatives.

Quantitative Differentiation Evidence for Ethyl 4-methoxypyrimidine-5-carboxylate Relative to Key Comparators


Lipophilicity Differentiation: 4-Methoxy vs. 4-Hydroxy and Unsubstituted Pyrimidine-5-carboxylates

Ethyl 4-methoxypyrimidine-5-carboxylate exhibits a computed XLogP3 of 0.7, which is 1.0 log unit higher than its 4-hydroxy counterpart (XLogP3 = -0.3) and 0.2 units above the unsubstituted ethyl pyrimidine-5-carboxylate (XLogP3 = 0.5) [1][2]. This difference, derived from the same XLogP3 3.0 algorithm in PubChem, indicates that the methoxy group confers significantly greater membrane permeability potential while retaining aqueous solubility characteristics favorable for oral bioavailability and CNS penetration [1].

Lipophilicity Permeability Formulation

Hydrogen Bond Donor Count: 4-Methoxy vs. 4-Hydroxy Pyrimidine-5-carboxylate

The target compound has zero hydrogen bond donors (HBD = 0), whereas ethyl 4-hydroxypyrimidine-5-carboxylate possesses one hydrogen bond donor (HBD = 1) [1][2]. The absence of a donor in the 4-methoxy derivative eliminates the capacity for strong intermolecular hydrogen bonding, which can reduce crystal lattice energy, lower melting points, and diminish off-target interactions with proteins that rely on hydrogen bond donor recognition sites.

Hydrogen bonding Selectivity Crystallinity

Liquid Crystal Mesophase Behavior: 4-Methoxy vs. 4-Hydroxy and 4-Methyl Pyrimidine-5-carboxylate Derivatives

When incorporated into (p-R-phenyl)-4-substituted-5-pyrimidinecarboxylate aryl esters, the 4-methoxy and 4-methyl derivatives produce nematic liquid crystals with a mesophase range of 30–50 °C, whereas the 4-hydroxy derivatives yield smectic liquid crystals [1]. Furthermore, the introduction of lateral substituents (including methoxy) reduces the melting point by ~50 °C relative to 4-unsubstituted analogs and extends the mesomorphic state range up to 190 °C [1]. The data originate from a direct head-to-head synthesis and characterization study.

Liquid crystals Mesophase Materials science

Thermal Rearrangement Reactivity: 4-Methoxy vs. 2-Methoxy Pyrimidine Isomers

In a comparative study of thermal rearrangement kinetics, 4-methoxy-5-phenylpyrimidine rearranges more rapidly than its 2-methoxy isomer, and additionally yields a mixture of N-1 and N-3 methylated products in which the N-3 isomer predominates—a product distribution pattern not observed with the 2-methoxy isomer [1]. While exact rate constants are not publicly available, the qualitative ordering is unequivocal and mechanistically significant.

Reactivity Regiochemistry Thermal rearrangement

Physicochemical Differentiation from the Methyl Ester Analog for Formulation and Lead Optimization

The ethyl ester (target compound) has a molecular weight of 182.18 g/mol and XLogP3 of 0.7, while the corresponding methyl ester (CAS 84332-00-3) has a molecular weight of 168.15 g/mol and a reported LogP of 0.27 [1]. The +14 Da molecular weight increase and +0.43 log unit lipophilicity shift represent a measurable ester homologation effect that can improve passive permeability and alter metabolic stability through steric shielding of the ester carbonyl.

Ester homologation Lipophilicity Molecular weight

Limitations of Available High-Strength Differential Evidence

It must be explicitly stated that high-strength, quantitative differential evidence—specifically head-to-head in vitro potency (IC50/EC50), in vivo pharmacokinetic, or toxicity data directly comparing ethyl 4-methoxypyrimidine-5-carboxylate with named analogs—is currently limited in the publicly accessible literature. The evidence presented above is drawn primarily from computed physicochemical parameters, a structural analog liquid crystal study, and a regiochemical reactivity comparison. Users should treat the physicochemical and reactivity differentiation as the primary procurement justification, and should internally validate any assumptions about biological selectivity differences when using this compound as a scaffold in medicinal chemistry programs.

Data transparency Comparative evidence gap

Procurement-Critical Application Scenarios for Ethyl 4-methoxypyrimidine-5-carboxylate


Nematic Liquid Crystal Formulation Development

Based on the direct head-to-head mesophase comparison [1], this compound is the appropriate precursor when the synthetic target requires nematic liquid crystal behavior with a mesophase range of 30–50 °C. The 4-hydroxy analog produces smectic phases and cannot substitute without fundamentally altering the material's optical and thermal properties.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

The XLogP3 of 0.7 and zero hydrogen bond donor count [1] position this compound in a favorable permeability–solubility window for oral bioavailability. Procurement of the 4-methoxy ethyl ester rather than the more polar 4-hydroxy (XLogP3 = -0.3) or the less lipophilic methyl ester (LogP ≈ 0.27) provides a differentiated starting point for CNS or intracellular target programs.

Regioselective Thermal Rearrangement or N-Alkylation Synthetic Pathways

The faster thermal rearrangement kinetics and distinct N-3 methylation product preference of 4-methoxy vs. 2-methoxy pyrimidines [1] mean that synthetic chemists targeting specific N-alkylated pyrimidinone products must specify the 4-methoxy isomer. Using the 2-methoxy analog will yield different reaction rates and product distributions, potentially derailing yield optimization and impurity control strategies.

Ester Homologation Strategies in Prodrug or Fragment-Based Drug Design

The +14 Da molecular weight and +0.43 log unit lipophilicity increase of the ethyl ester over the methyl ester [1][2] can be exploited in prodrug design to tune metabolic lability or in fragment-based screening to explore SAR around the ester moiety. This differentiation is quantitative and procurement-relevant when selecting the starting building block for a homologation series.

Quote Request

Request a Quote for Ethyl 4-methoxypyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.